Epoprostenol

Catalog No.
S527294
CAS No.
35121-78-9
M.F
C20H32O5
M. Wt
352.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epoprostenol

CAS Number

35121-78-9

Product Name

Epoprostenol

IUPAC Name

(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C20H32O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24)/b11-10+,15-8-/t14-,16+,17+,18+,19-/m0/s1

InChI Key

KAQKFAOMNZTLHT-NXPDGUKVSA-N

SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O

Solubility

Soluble in DMSO

Synonyms

Epoprostanol, Epoprostenol, Epoprostenol Sodium, Epoprostenol Sodium Salt, (5Z,9alpha,11alpha,13E,15S)-Isomer, Flolan, Prostacyclin, Prostaglandin I(2), Prostaglandin I2, Veletri

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O

Description

The exact mass of the compound Epoprostenol is 352.225 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins I. It belongs to the ontological category of prostaglandins I in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action in PAH

Research suggests that Epoprostenol works in PAH by relaxing the smooth muscle cells in the walls of the pulmonary arteries, leading to vasodilation and a decrease in blood pressure. Additionally, Epoprostenol inhibits platelet aggregation, which can help to prevent blood clots from forming in the pulmonary arteries and further worsening the condition []. Studies have shown that Epoprostenol can improve hemodynamics (blood flow measurements), exercise capacity, and quality of life in patients with PAH [, ].

Ongoing Research on Epoprostenol Delivery and Efficacy

While Epoprostenol has been established as an effective treatment for PAH, ongoing scientific research is focused on improving its delivery methods and optimizing its use.

  • Delivery Methods: Currently, Epoprostenol is administered through continuous intravenous infusion, which can be inconvenient and require constant monitoring. Researchers are investigating alternative delivery methods, such as inhaled or subcutaneous formulations, to improve patient comfort and compliance [].
  • Combination Therapy: Research is also exploring the use of Epoprostenol in combination with other PAH medications to potentially achieve better outcomes and potentially reduce side effects [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.9

Exact Mass

352.225

LogP

3

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DCR9Z582X0

Drug Indication

For the long-term intravenous treatment of primary pulmonary hypertension and pulmonary hypertension associated with the scleroderma spectrum of disease in NYHA Class III and Class IV patients who do not respond adequately to conventional therapy.
FDA Label

Pharmacology

Epoprostenol has two major pharmacological actions: (1) direct vasodilation of pulmonary and systemic arterial vascular beds, and (2) inhibition of platelet aggregation. In animals, the vasodilatory effects reduce right and left ventricular afterload and increase cardiac output and stroke volume. The effect of epoprostenol on heart rate in animals varies with dose. At low doses, there is vagally mediated brudycardia, but at higher doses, epoprostenol causes reflex tachycardia in response to direct vasodilation and hypotension. No major effects on cardiac conduction have been observed. Additional pharmacologic effects of epoprostenol in animals include bronchodilation, inhibition of gastric acid secretion, and decreased gastric emptying. No available chemical assay is sufficiently sensitive and specific to assess the in vivo human pharmacokinetics of epoprostenol.
Epoprostenol is an oral prostacyclin and a metabolite of arachidonic acid with antihypertensive and platelet inhibitory properties. Epoprostenol binds to prostacyclin receptors on platelet surfaces, subsequently activating platelet membrane adenyl cyclase and resulting in increased cAMP levels. The elevated cAMP triggers signal transduction that leads to vasodilations. In addition, this agent also functions as an antagonist of thromboxane A2, thereby resulting in direct vasodilation of pulmonary and systemic arterial vascular beds, and inhibition of platelet aggregation.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AC - Platelet aggregation inhibitors excl. heparin
B01AC09 - Epoprostenol

Mechanism of Action

Prostaglandins are present in most body tissues and fluids and mediate many biological functions. Epoprostenol (PGI2) is a member of the family of prostaglandins that is derived from arachidonic acid. The major pharmacological actions of epoprostenol is ultimately inhibition of platelet aggregation. Prostacycline (PGI2) from endothelial cells activate G protein-coupled receptors on platelets and endothelial cells. This activation causes adenylate cyclase to produce cyclic AMP which inhibits further platelet activation and activates protein kinase A. Cyclic AMP also prevents coagulation by preventing an increase in intracellular calcium from thromboxane A2 binding. PKA then continues the cascade by phosphorylating and inhibiting myosin light-chain kinase which leads to smooth muscle relaxation and vasodilation. Notably, PGI2 and TXA2 work as physiological antagonists.

Other CAS

35121-78-9

Wikipedia

Prostacyclin

Biological Half Life

The in vitro half-life of epoprostenol in human blood at 37°C and pH 7.4 is approximately 6 minutes; the in vivo half-life of epoprostenol in humans is therefore expected to be no greater than 6 minutes.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fatty Acyls [FA] -> Eicosanoids [FA03] -> Prostaglandins [FA0301]

Dates

Modify: 2023-08-15
1: Ahmad KA, Banales J, Henderson CL, Ramos SE, Brandt KM, Powers GC. Intravenous epoprostenol improves oxygenation index in patients with persistent pulmonary hypertension of the newborn refractory to nitric oxide. J Perinatol. 2018 Jul 25. doi: 10.1038/s41372-018-0179-7. [Epub ahead of print] PubMed PMID: 30046179.
2: Guan Z, Shen X, Zhang YJ, Li XG, Gao YF, Tan J, Yuan H, Liu JJ. Use of epoprostenol to treat severe pulmonary vasoconstriction induced by protamine in cardiac surgery. Medicine (Baltimore). 2018 Jul;97(28):e10908. doi: 10.1097/MD.0000000000010908. PubMed PMID: 29995750.
3: Navaratnam M, Williams GD, Shuttleworth P, Almond C, Maeda K. Epoprostenol Therapy for a Pediatric Patient With Subacute Heparin-Induced Thrombocytopenia and a Ventricular Assist Device Undergoing Heart Transplant: A Case Report. A A Pract. 2018 Jul 5. doi: 10.1213/XAA.0000000000000818. [Epub ahead of print] PubMed PMID: 29985837.
4: Akagi S, Matsubara H, Nakamura K, Ito H. Modern treatment to reduce pulmonary arterial pressure in pulmonary arterial hypertension. J Cardiol. 2018 Jun 10. pii: S0914-5087(18)30137-0. doi: 10.1016/j.jjcc.2018.04.014. [Epub ahead of print] Review. PubMed PMID: 29898864.
5: Ammar MA, Sasidhar M, Lam SW. Inhaled Epoprostenol Through Noninvasive Routes of Ventilator Support Systems. Ann Pharmacother. 2018 Jun 1:1060028018782209. doi: 10.1177/1060028018782209. [Epub ahead of print] PubMed PMID: 29890848.
6: Daizadeh I. Pulmonary Arterial Hypertension: A Case Study in FDA Expedited Program Designations. Ther Innov Regul Sci. 2018 Jan 1:2168479018778529. doi: 10.1177/2168479018778529. [Epub ahead of print] PubMed PMID: 29874936.
7: Wada H, Nakajima T, Suzuki H, Anazawa R, Narita T, Terada J, Yoshida S, Tatsumi K, Nakatani Y, Yoshino I. Pulmonary capillary hemangiomatosis diagnosed by pathology of explanted lungs: a unique etiology serves as a key of clinical diagnosis. Gen Thorac Cardiovasc Surg. 2018 May 26. doi: 10.1007/s11748-018-0950-x. [Epub ahead of print] PubMed PMID: 29804176.
8: Ibe T, Wada H, Sakakura K, Ugata Y, Ito M, Umemoto T, Momomura SI, Fujita H. A Case of Pulmonary Hypertension Associated with Idiopathic Hypereosinophilic Syndrome. Int Heart J. 2018 May 23. doi: 10.1536/ihj.17-419. [Epub ahead of print] PubMed PMID: 29794385.
9: Roberts KL, Shuster JE, Britt NS, Balsara KR, Graetz TJ, Helwani M, Itoh A, Tellor BR. Evaluation of Clinical Outcomes with Phosphodiesterase-5 Inhibitor Therapy for Right Ventricular Dysfunction After Left Ventricular Assist Device Implantation. ASAIO J. 2018 May 7. doi: 10.1097/MAT.0000000000000809. [Epub ahead of print] PubMed PMID: 29750687.
10: Kopeć G, Waligóra M, Stępniewski J, Podolec P. Indwelling central venous catheter occlusion during chronic epoprostenol infusion. J Heart Lung Transplant. 2018 Jul;37(7):938-940. doi: 10.1016/j.healun.2018.03.018. Epub 2018 Mar 30. PubMed PMID: 29731239.
11: Bartolome SD, Sood N, Shah TG, Styrvoky K, Torres F, Chin KM. Mortality in Patients With Pulmonary Arterial Hypertension Treated With Continuous Prostanoids. Chest. 2018 Apr 19. pii: S0012-3692(18)30571-3. doi: 10.1016/j.chest.2018.03.050. [Epub ahead of print] PubMed PMID: 29679599.
12: Levy M, Del Cerro MJ, Nadaud S, Vadlamudi K, Colgazier E, Fineman J, Bonnet D, Adatia I. Safety, efficacy and Management of subcutaneous treprostinil infusions in the treatment of severe pediatric pulmonary hypertension. Int J Cardiol. 2018 Aug 1;264:153-157. doi: 10.1016/j.ijcard.2018.03.067. Epub 2018 Mar 15. PubMed PMID: 29650343.
13: Mihara K, Ogawa A, Matsubara H, Terao T, Ichikawa Y. Investigation of safety and efficacy of the new more thermostable formulation of Flolan (epoprostenol) in Japanese patients with pulmonary arterial hypertension (PAH)-An open-label, single-arm study. PLoS One. 2018 Apr 2;13(4):e0195195. doi: 10.1371/journal.pone.0195195. eCollection 2018. PubMed PMID: 29608587; PubMed Central PMCID: PMC5880383.
14: Koszutski M, Faure M, Guillaumot A, Gomez E, Mercy M, Chabot F, Chaouat A. [Tunnelled central venous catheter infection during treatment with epoprostenol]. Rev Mal Respir. 2018 Mar;35(3):324-327. doi: 10.1016/j.rmr.2017.03.037. Epub 2018 Mar 28. French. PubMed PMID: 29602480.
15: Ogawa A, Takahashi Y, Matsubara H. Clinical prediction score for identifying patients with pulmonary veno-occlusive disease/pulmonary capillary hemangiomatosis. J Cardiol. 2018 Sep;72(3):255-260. doi: 10.1016/j.jjcc.2018.02.009. Epub 2018 Mar 13. PubMed PMID: 29548663.
16: De Muynck B, Leys M, Cuypers J, Vanderschueren D, Delcroix M, Belge C. Hypocalcemia after Denosumab in a Pulmonary Hypertension Patient Receiving Epoprostenol. Respiration. 2018;95(2):139-142. doi: 10.1159/000481713. Epub 2017 Oct 30. PubMed PMID: 29485420.
17: Hopper RK, Wang Y, DeMatteo V, Santo A, Kawut SM, Elci OU, Hanna BD, Mercer-Rosa L. Right ventricular function mirrors clinical improvement with use of prostacyclin analogues in pediatric pulmonary hypertension. Pulm Circ. 2018 Apr-Jun;8(2):2045894018759247. doi: 10.1177/2045894018759247. Epub 2018 Feb 26. PubMed PMID: 29480089; PubMed Central PMCID: PMC5843105.
18: Gillis HC, Fischer G, Gupta S. Treatment of pulmonary hypertension with inhaled agents in the pediatric intensive care unit. Am J Health Syst Pharm. 2018 Feb 15;75(4):171-172. doi: 10.2146/ajhp170353. PubMed PMID: 29436464.
19: Padda A, Schiopu E, Sovich J, Ma V, Alva A, Fecher L. Ipilimumab induced digital vasculitis. J Immunother Cancer. 2018 Feb 12;6(1):12. doi: 10.1186/s40425-018-0321-2. PubMed PMID: 29433584; PubMed Central PMCID: PMC5809839.
20: Varela DL, Teleb M, El-Mallah W. Advanced therapies for the management of adults with pulmonary arterial hypertension due to congenital heart disease: a systematic review. Open Heart. 2018 Jan 9;5(1):e000744. doi: 10.1136/openhrt-2017-000744. eCollection 2018. PubMed PMID: 29344382; PubMed Central PMCID: PMC5761307.

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